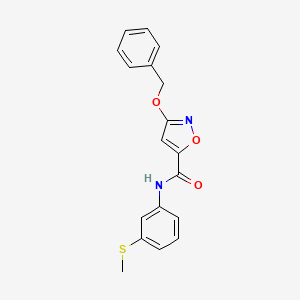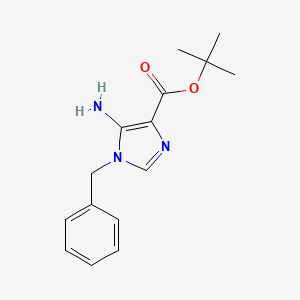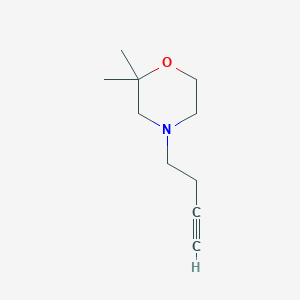
4-But-3-ynyl-2,2-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-But-3-ynyl-2,2-dimethylmorpholine often involves multistep chemical reactions that may include the formation of intermediate compounds. For instance, the synthesis of a related compound, 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, utilized a one-pot multicomponent approach, indicating the potential complexity involved in synthesizing such molecules (Prabhakaran et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be extensively analyzed using various spectroscopic and computational methods. For example, a similar molecule was investigated through vibrational analysis, thermodynamic properties, and theoretical calculations, providing insights into bond lengths, angles, and molecular electrostatic potential surfaces (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, compounds with morpholine moieties can participate in reactions with secondary amines, forming structures such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, showcasing the reactivity of such molecules (Mugnoli et al., 1980).
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
4-But-3-ynyl-2,2-dimethylmorpholine derivatives have been explored for their utility in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Research indicates that these derivatives, when used as sensitizers in solar cells, can significantly improve the photoelectrical properties, leading to higher power conversion efficiencies under certain illumination conditions (Wu et al., 2009).
Luminescent Materials
These compounds have also found applications in the development of luminescent materials. Certain derivatives exhibit unique photophysical properties, such as fluorescence-phosphorescence dual-emission and aggregation-induced fluorescence, which are promising for data security protection and the design of smart luminescent materials (Song et al., 2016).
Synthetic Organic Chemistry
In synthetic organic chemistry, derivatives of this compound have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize a variety of heterocyclic compounds. This methodology has proven useful for generating compounds with potential applications across different fields of chemistry and pharmacology (Bacchi et al., 2005).
Structural Chemistry
The structural versatility of these compounds extends to their use in crystallography and molecular structure analysis. Studies have been conducted to understand the synthesis, crystal structure, and thermodynamic properties of various this compound derivatives, providing valuable insights into their molecular configurations and potential applications in materials science and drug design (Mawad et al., 2010), (Medetalibeyoğlu et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally related to a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa) that is used for peptide photoaffinity labeling . This suggests that it may interact with bioactive peptides and their targets.
Mode of Action
The related compound abpa contains a photoreactive benzophenone and a terminal alkyne . The photoreactive benzophenone can form covalent bonds with nearby molecules when exposed to UV light, while the terminal alkyne can act as a ‘clickable’ handle, allowing for the fast attachment of other functional groups .
Biochemical Pathways
The related compound abpa is used in photoaffinity labeling experiments to investigate the interactions between bioactive peptides and their targets , suggesting that it may affect pathways involving these targets.
Result of Action
The related compound abpa is used to create photoaffinity probes, which can help identify the targets of bioactive molecules and investigate ligand-receptor interactions within biological systems .
Action Environment
The related compound abpa is used in photoaffinity labeling, a technique that requires uv light . This suggests that light exposure could be an important environmental factor for this compound.
Eigenschaften
IUPAC Name |
4-but-3-ynyl-2,2-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQOQUKOUFXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341194-07-7 |
Source


|
| Record name | 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)
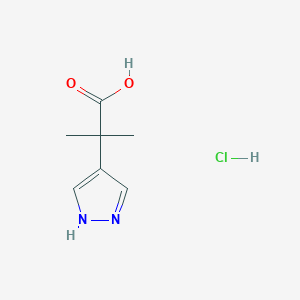
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
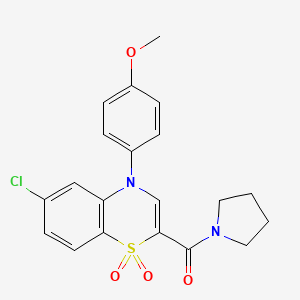

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)
![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
